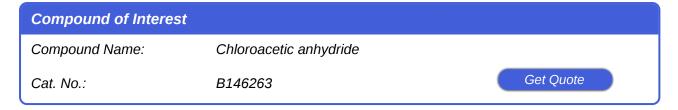


# A Comprehensive Technical Guide to the Physical Properties of Chloroacetic Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties of **chloroacetic anhydride**, with a primary focus on its melting point. The information is curated for professionals in research, scientific, and drug development fields, offering precise data, experimental methodologies, and visual representations of key processes.

## **Core Physical Properties**

**Chloroacetic anhydride** is a colorless to slightly yellow crystalline solid with a pungent odor.[1] It is a valuable reagent in organic synthesis, particularly in the N-acetylation of amino acids and the preparation of cellulose chloroacetates.[2][3]

### **Quantitative Physical Data**

The following table summarizes the key physical properties of **chloroacetic anhydride** for easy reference and comparison.



Physical Property	Value	Units
Melting Point	46 - 60	°C[1][4][5][6]
Boiling Point	203	°C at 760 mmHg[1][2]
120-123	°C at 20 mmHg	
109-110	°C at 10 mmHg[2][7]	_
Density	1.5494	g/cm³ at 20°C/4°C[1][2]
Molecular Weight	170.98	g/mol [1][2]
Solubility	Freely soluble in ether and chloroform; slightly soluble in benzene; practically insoluble in cold petroleum ether.[1][2]	-
Vapor Pressure	<0.75	mmHg at 20°C[8]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are protocols for the synthesis of **chloroacetic anhydride** and the determination of its melting point.

### **Synthesis of Chloroacetic Anhydride**

Several methods for the synthesis of **chloroacetic anhydride** have been reported. A common and effective method involves the reaction of sodium chloroacetate with chloroacetyl chloride. [4][7]

#### Materials:

- Sodium monochloroacetate
- Chloroacetyl chloride
- Dry benzene



n-hexane

#### Procedure:

- To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium monochloroacetate over a period of 15 minutes at room temperature. The reaction is exothermic, and the temperature will slowly rise to approximately 60°C.[4][7]
- Reflux the reaction mixture for 9 hours.[4][7]
- After reflux, filter off the resulting salts.[4][7]
- Cool the filtrate to room temperature and then dilute it with n-hexane.[4][7]
- Further cool the solution to 0°C to induce crystallization.[4][7]
- Filter the separated solid, wash it with dry hexane, and then dry it to yield **chloroacetic anhydride** as a white crystalline compound.[4][7]

An alternative workup involves direct high-vacuum distillation of the benzene layer, which yields the product as a lump form.[4][7]

### **Melting Point Determination**

The melting point of a substance is a critical indicator of its purity. The following is a general protocol for determining the melting point of **chloroacetic anhydride** using a modern digital melting point apparatus.[9]

#### Apparatus:

- Digital melting point apparatus (e.g., DigiMelt)
- Melting point capillary tubes

#### Procedure:

 Sample Preparation: Place a small amount of the crystalline chloroacetic anhydride into a melting point capillary tube. The sample should be tightly packed to a height of about 1-2

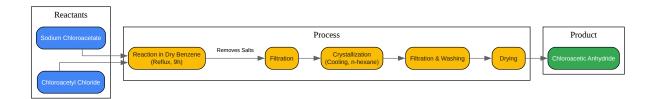


mm.[9]

- Instrument Setup: Place the capillary tube into the sample holder of the melting point apparatus.[9]
- Heating Profile: Set the starting temperature to approximately 10-15°C below the expected melting point. A ramp rate of 1-2°C per minute is recommended for accurate determination.
   [9]
- Observation: Observe the sample through the magnifying lens. The melting range is
  recorded from the temperature at which the first drop of liquid appears to the temperature at
  which the entire sample has melted into a clear liquid. For pure chloroacetic anhydride, a
  sharp melting range is expected. A broad melting range (e.g., 46-49°C) can indicate the
  presence of impurities.[4]

# **Visualized Workflows and Relationships**

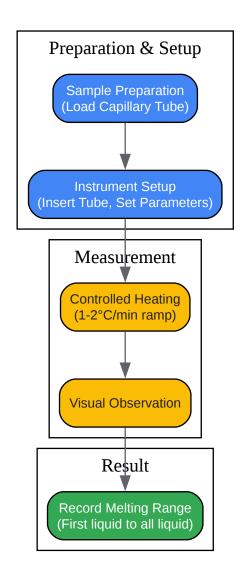
To further elucidate the processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.



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Caption: Synthesis workflow for **chloroacetic anhydride**.





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Caption: Experimental workflow for melting point determination.

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